molecular formula C14H12ClFN2O2 B2606317 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide CAS No. 477854-99-2

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Cat. No.: B2606317
CAS No.: 477854-99-2
M. Wt: 294.71
InChI Key: JOYZRRISXKCNDD-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is a chemical compound offered for research purposes. As a member of the benzohydrazide class, this substance is of significant interest in medicinal chemistry for developing new therapeutic agents. Benzohydrazides and their hydrazone derivatives are extensively investigated for their diverse biological activities . Research on analogous compounds has demonstrated promising antimicrobial properties , particularly against Gram-positive bacterial strains such as Staphylococcus aureus , including drug-resistant forms like MRSA (Methicillin-resistant Staphylococcus aureus ) . Furthermore, the benzohydrazide scaffold is a prominent structure in anticancer research . Hydrazide-hydrazone derivatives have shown potent antiproliferative effects in vitro against a range of human cancer cell lines, such as renal carcinoma (769-P), hepatocellular carcinoma (HepG2), and glioblastoma (LN-229) . Some studied derivatives have exhibited remarkable selectivity toward cancer cells and low to moderate toxicity in preliminary in vivo models, such as zebrafish embryos . Additional research areas for related compounds include their potential as urease inhibitors , which is relevant for treating infections caused by Helicobacter pylori . Researchers can utilize this compound as a key intermediate for synthesizing more complex heterocyclic systems or for generating novel hydrazone derivatives to explore structure-activity relationships. This product is intended for research and development use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-12-2-1-3-13(16)11(12)8-20-10-6-4-9(5-7-10)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZRRISXKCNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzohydrazide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives. The resulting compound is characterized by its unique structural features, including a methoxy group and halogen substitutions, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that hydrazides and their derivatives possess significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For example, studies indicated that hydrazide derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL against resistant strains such as Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound may also possess comparable antimicrobial effects.

Anticancer Properties

The antiproliferative effects of hydrazide derivatives have been extensively studied. In vitro assays using human cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), revealed that compounds with similar structures to this compound can inhibit cell proliferation effectively. The IC50 values for these compounds often fall within a promising range, indicating their potential as anticancer agents .

Study on Antiproliferative Activity

A recent study synthesized various hydrazone derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting potent anticancer activity. Specifically, compounds with electron-donating groups showed enhanced activity due to better interaction with cellular targets .

Urease Inhibition Studies

Another significant application of hydrazides is in urease inhibition, which is crucial for treating conditions like urease-related infections. Compounds similar to this compound were evaluated for urease inhibition, showing promising results with IC50 values lower than standard inhibitors . This positions them as potential therapeutic agents in managing urease-related diseases.

Data Tables

Compound Activity Type IC50 Value (µM) Target
This compoundAnticancerTBDVarious human cancer cell lines
Similar Hydrazide DerivativeAntimicrobial0.5Staphylococcus aureus
Similar Hydrazide DerivativeUrease Inhibition<21.14Urease enzyme

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzohydrazides

Compound Name Substituents (R₁, R₂) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Biological Activity
Target Compound: 4-[(2-Cl-6-F-Ph)methoxy]BHZ R₁ = OCH₂(2-Cl-6-F-Ph); R₂ = NH₂ Not reported Not available in evidence Anticancer (hypothesized)
4-(Butylamino)-N′-[(2-Cl-6-F-Ph)methylidene]BHZ (2g) R₁ = NHBu; R₂ = (2-Cl-6-F-Ph)CH=N 168–170 δ 8.45 (s, 1H, CH=N) Anticancer (tested)
4-(Butylamino)-N′-[(4-Cl-Ph)methylidene]BHZ (2f) R₁ = NHBu; R₂ = (4-Cl-Ph)CH=N 162–164 δ 8.41 (s, 1H, CH=N) Moderate cytotoxicity
4i (Methoxybenzohydrazide derivative) R₁ = OCH₃; R₂ = 3-F-PhCH=N Not reported Not available Tyrosinase inhibitor (IC₅₀ = 1.58 µM)

Key Observations :

  • Substituent Position : The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from para-substituted analogues (e.g., 2f). This ortho-dihalogenation may enhance target selectivity due to altered spatial interactions .
  • Amino vs. Methoxy Groups: Replacement of the butylamino group (2g) with methoxy (target compound) reduces basicity and may influence solubility and membrane permeability .

Anticancer Potential:

  • Compound 2g (butylamino-substituted) demonstrated notable cytotoxicity against leukemia (K562) and breast cancer (MCF-7) cell lines, with IC₅₀ values comparable to doxorubicin .
  • 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide () forms oxidovanadium(V) complexes with enhanced DNA-binding activity, suggesting that metal coordination could augment bioactivity—a feature unexplored in the target compound .

Enzyme Inhibition:

  • The methoxybenzohydrazide derivative 4i () exhibited potent tyrosinase inhibition (IC₅₀ = 1.58 µM) via uncompetitive binding, highlighting the role of methoxy groups in enzyme active-site interactions . The target compound’s chloro-fluorophenyl moiety may further modulate this activity.

Physicochemical and Spectral Properties

  • Melting Points : Halogenation increases melting points; for example, 2g (168–170°C) vs. 2j (4-fluorophenyl analogue, 158–160°C) . The target compound’s melting point is unreported but expected to be higher due to increased molecular symmetry.
  • Spectral Data : The CH=N proton in hydrazones resonates at δ 8.41–8.45 ppm in ¹H NMR, a signature of hydrazone formation . The target compound’s methoxy group would likely show a singlet near δ 3.8–4.0 ppm, as seen in methoxy analogues .

Biological Activity

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is classified as a hydrazide derivative, characterized by the presence of a benzohydrazide moiety. It can be synthesized through various methods, typically involving the reaction of 2-chloro-6-fluorophenol with benzohydrazide under controlled conditions. The structural formula can be represented as follows:

C15H14ClFN3O\text{C}_{15}\text{H}_{14}\text{ClF}\text{N}_3\text{O}

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Bacillus subtilis15.62
Pseudomonas aeruginosa125

These results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The compound has also been subjected to in vitro studies to assess its anticancer properties. Various cancer cell lines, including lung (H1563), liver (HepG2), and glioblastoma (LN-229), were used to evaluate cell viability post-treatment.

In Vitro Cytotoxicity Results:

Cell LineIC50 (µM)Selectivity Index
LN-22910High
HepG225Moderate
H156320Moderate

The IC50 values indicate that this compound exhibits potent cytotoxic effects against glioblastoma cells, with a selectivity index suggesting lower toxicity towards normal cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within bacterial and cancerous cells. It may inhibit critical enzymes involved in cell proliferation and metabolic pathways, leading to reduced viability in target cells.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes essential for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction: It could modulate the activity of receptors involved in cell signaling pathways that regulate growth and apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of hydrazone derivatives similar to this compound in combating biofilm formation in bacteria. For instance, compounds with similar structural characteristics showed significant reductions in biofilm mass on surfaces, indicating potential applications in treating chronic infections .

Q & A

Q. What are the common synthetic routes for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves the condensation of 4-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (or its aldehyde precursor) with hydrazine hydrate. For example, analogous hydrazide syntheses often use acetic acid as a solvent under reflux conditions to facilitate nucleophilic substitution or condensation reactions . Optimization may include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acyl chloride to hydrazine), controlling temperature (60–80°C), and monitoring reaction progress via TLC or HPLC. Purification is achieved through recrystallization (methanol/water) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • NMR : Prioritize 1^1H and 13^13C NMR to confirm the hydrazide (-NH-NH2_2) moiety and substitution patterns on the aromatic rings. The methoxy and chloro-fluoro groups will show distinct splitting patterns (e.g., 1^1H NMR: δ 4.8–5.2 ppm for -OCH2_2-; δ 6.8–8.0 ppm for aromatic protons) .
  • IR : Validate the presence of carbonyl (C=O, ~1650 cm1^{-1}) and N-H stretches (~3200–3350 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the benzohydrazide backbone .

Advanced Research Questions

Q. How do computational methods like DFT complement experimental data in resolving structural ambiguities for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model hydrogen-bonding networks and lattice energies, which are critical for understanding crystal packing (e.g., N-H···O interactions in the hydrazide group). For instance, discrepancies between experimental (X-ray) and computational bond lengths (≤0.02 Å tolerance) may arise due to solvent effects or dynamic motion in the crystal lattice. Researchers should compare Mulliken charges or electrostatic potential maps to validate intermolecular interactions .

Q. What strategies can address contradictions in reported biological activities of benzohydrazide derivatives?

  • Methodological Answer : Contradictions may stem from variations in assay conditions (e.g., cell lines, concentrations). To resolve these:
  • Dose-Response Studies : Establish IC50_{50} values across multiple models (e.g., cancer vs. bacterial cells).
  • SAR Analysis : Systematically modify substituents (e.g., replacing Cl/F with Br/CH3_3) to isolate pharmacophoric groups.
  • Mechanistic Studies : Use fluorescence quenching or SPR to confirm target binding .

Q. How does the compound’s coordination chemistry with transition metals influence its reactivity or bioactivity?

  • Methodological Answer : The hydrazide group acts as a bidentate ligand, forming stable complexes with metals like V(V), Cu(II), or Zn(II). For example, oxidovanadium(V) complexes derived from similar benzohydrazides exhibit enhanced insulin-mimetic activity. Researchers should:
  • Synthesize complexes using metal salts (e.g., VOSO4_4) in ethanol/water.
  • Characterize via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox behavior) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing discrepancies in crystallographic data for hydrazide derivatives?

  • Methodological Answer : Use R-factors and goodness-of-fit (GoF) metrics to assess data quality. For conflicting hydrogen-bonding motifs (e.g., intra- vs. intermolecular interactions), apply Hirshfeld surface analysis to quantify contact contributions. Pair this with thermal ellipsoid plots to evaluate dynamic disorder .

Q. How can researchers design experiments to probe the hydrolytic stability of the hydrazide group under physiological conditions?

  • Methodological Answer :
  • Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at intervals (0–72 hrs).
  • Mass Spectrometry : Identify hydrolysis products (e.g., carboxylic acid derivatives).
  • pH Profiling : Test stability in acidic (pH 2.0) and alkaline (pH 9.0) buffers to mimic gastrointestinal environments .

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